2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

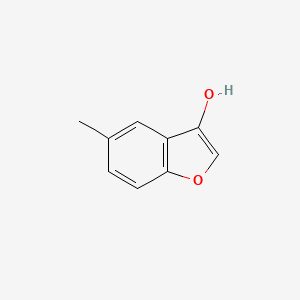

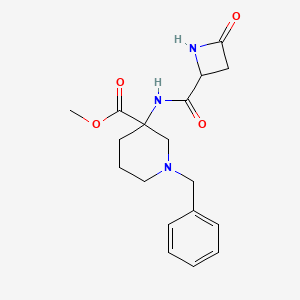

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Applications De Recherche Scientifique

Catalysis and Synthetic Applications

- Remote Sulfonylation of Aminoquinolines : Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This method produces environmentally benign byproducts and yields a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives in moderate to high yields, highlighting an environmentally friendly alternative to traditional sulfonylation methods Xia et al., 2016.

Pharmaceutical Research

- Novel PI3K Inhibitors and Anticancer Agents : Shao et al. (2014) reported on the discovery of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as potent PI3K inhibitors and anticancer agents. These compounds exhibited significant antiproliferative activities in vitro against various human cancer cell lines, with compound 1a showing notable inhibitory activity against PI3K/AKT/mTOR pathway and tumor growth in a nude mice U-87 MG xenograft model Shao et al., 2014.

Antimicrobial Research

- Antimicrobial Activity of Quinoxaline Derivatives : Mohsen et al. (2014) aimed to synthesize new quinoxaline derivatives bearing an amide moiety to evaluate their antimicrobial activity. The synthesized compounds showed remarkable activity against Candida krusei and Candida parapsilosis, suggesting their potential as novel antimicrobial agents Mohsen et al., 2014.

Green Synthesis and Environmental Applications

- Green Synthesis of Quinoxaline Sulfonamides with Antibacterial Activity : Alavi et al. (2017) investigated a green and efficient method for synthesizing various quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli. This study emphasizes the importance of developing environmentally friendly synthesis methods for antibacterial compounds Alavi et al., 2017.

Theoretical and Computational Studies

- Antimalarial Sulfonamides as Potential COVID-19 Drugs : Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides, suggesting their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research highlights the potential repurposing of existing drugs for emergent diseases Fahim & Ismael, 2021.

Propriétés

IUPAC Name |

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-10-9-13-6-5-11-20(16(13)12-14)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXREGTWIVUHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2569886.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2569890.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2569893.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569897.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2569902.png)

![Acetamide, N-[4-[4-(3,5-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2569904.png)

![Ethyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2569905.png)

![N-[2-[2-[[4-[[4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy]methyl]phenyl]carbamoyl]-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B2569906.png)